Olean-18-en-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H48O |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(4aR,6aR,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,6a,7,8,9,10,13,14,14a-dodecahydro-1H-picen-3-one |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h19-20,22-23H,9-18H2,1-8H3/t20-,22-,23+,27+,28-,29+,30+/m0/s1 |
InChI Key |
NQIUPAJMEMKVPU-IMQJRXMUSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C |
Synonyms |
olean-12-en-3-one olean-18-en-3-one |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Olean 18 En 3 One and Oleanane Triterpenoids
Initial Steps from Isoprenoid Precursors to Squalene (B77637)
The journey to Olean-18-en-3-one begins with the universal terpenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov In plants, these precursors are primarily synthesized through the mevalonic acid (MVA) pathway in the cytosol. ikiam.edu.ec The process commences with the condensation of three acetyl-CoA units to form the six-carbon intermediate, mevalonate (B85504). jetir.org
Through a series of ATP-dependent reactions, mevalonate is converted into the activated five-carbon isoprene (B109036) units, IPP and DMAPP. These units are then sequentially assembled. A head-to-tail condensation of one DMAPP and one IPP molecule yields geranyl pyrophosphate (GPP, C10). Another condensation with IPP produces the 15-carbon intermediate, farnesyl pyrophosphate (FPP). The final step in this initial phase is the head-to-head condensation of two FPP molecules, a reaction catalyzed by the enzyme squalene synthase (SQS), to form the linear 30-carbon hydrocarbon, squalene. mdpi.comscbt.com This molecule is the direct precursor for the cyclization reactions that define triterpenoids. mdpi.com
Enzymatic Cyclization of 2,3-Oxidosqualene (B107256) to Oleanane (B1240867) Skeletons
The linear squalene molecule must first be activated for cyclization. This is achieved by the enzyme squalene epoxidase (or monooxygenase), which introduces an epoxide ring at the C-2 and C-3 positions, yielding (3S)-2,3-oxidosqualene. mdpi.comresearchgate.net This epoxidation is a critical step, as the epoxide ring provides the necessary chemical reactivity to initiate the complex cyclization cascade. nih.gov
The cyclization of 2,3-oxidosqualene is the branching point that leads to the vast diversity of triterpenoid (B12794562) and sterol skeletons. ikiam.edu.ec This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). oup.com For the formation of oleanane-type triterpenoids, the 2,3-oxidosqualene substrate adopts a specific pre-folded conformation (chair-chair-chair) within the enzyme's active site. This conformation directs the ensuing series of carbocation-mediated ring closures and rearrangements, initially forming a dammarenyl carbocation intermediate, which ultimately leads to the pentacyclic oleanane framework. ikiam.edu.ecoup.com
Formation of Olean-18-ene through Specific Amyrin Synthases (e.g., β-amyrin)
Within the family of oxidosqualene cyclases, specific enzymes, often referred to as amyrin synthases, are responsible for producing particular oleanane isomers. For instance, β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to produce β-amyrin, which features the common olean-12-ene (B1638996) backbone. mdpi.comscispace.com
However, the formation of the olean-18-ene skeleton, the core of this compound, requires a different specialized OSC. Research has identified enzymes such as germanicol (B162048) synthase. This enzyme specifically directs the cyclization and rearrangement cascade to terminate with the formation of a double bond at the C-18 position, yielding germanicol (Olean-18-en-3β-ol). nih.gov For example, a multifunctional oxidosqualene cyclase identified in apple, MdOSC4, was found to produce germanicol as its primary product from 2,3-oxidosqualene. nih.govnih.gov Germanicol is therefore the direct alcoholic precursor to this compound. smolecule.comrsc.org
Subsequent Oxidative Transformations to the C-3 Ketone
The final step in the biosynthesis of this compound is the oxidation of the 3β-hydroxyl group of its precursor, germanicol. smolecule.com This transformation converts the secondary alcohol at the C-3 position into a ketone (oxo) group, resulting in the final product.
This type of oxidation is a common modification in triterpenoid biosynthesis and is generally catalyzed by dehydrogenase enzymes or cytochrome P450 monooxygenases, which are known to be responsible for various oxidative modifications of the triterpene skeleton. bibliotekanauki.pl While the specific enzyme responsible for the C-3 oxidation of germanicol is not extensively characterized in all organisms, the biochemical reaction is a standard transformation of a secondary alcohol to a ketone. smolecule.com This final oxidative step completes the biosynthetic pathway to this compound.
Synthetic Strategies and Chemical Derivatization of Olean 18 En 3 One and Its Structural Analogues
Semisynthesis from Precursors (e.g., Oleanolic Acid, Erythrodiol, Betulin)
Olean-18-en-3-one and its analogues are frequently prepared via semisynthesis from readily available natural triterpenoids. Key starting materials include oleanolic acid, its reduced form erythrodiol, and the lupane-type triterpenoid (B12794562), betulin.
A fundamental step in the synthesis of this compound from its 3β-hydroxy precursors is the controlled oxidation of the C-3 hydroxyl group. This transformation converts the secondary alcohol at the C-3 position of the A-ring into a ketone, a common feature in many biologically active triterpenoids. researchgate.net The choice of oxidizing agent is critical to ensure selectivity and avoid unwanted side reactions on other functional groups or the sensitive oleanane (B1240867) skeleton.
Commonly employed reagents for this oxidation include:
Jones Reagent (CrO₃ in H₂SO₄/acetone): A powerful oxidizing agent capable of efficiently converting secondary alcohols to ketones.
Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that provides good yields for the oxidation of secondary alcohols.
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild reaction conditions and high efficiency, making it suitable for complex molecules.
The oxidation of the C-3 hydroxyl is a key reaction in modifying oleanolic acid and related compounds to explore their structure-activity relationships. rsc.org For instance, the oxidation of the 3β-hydroxyl group in oleanolic acid derivatives has been shown to influence their biological profiles. sinica.edu.tw In the biosynthesis of triterpenoids, analogous oxidation reactions are catalyzed by cytochrome P450-dependent monooxygenases, which convert the C-3 hydroxyl of α-amyrin and β-amyrin into the corresponding ketones. researchgate.net
The complex structure of pentacyclic triterpenoids, featuring multiple similar C-H bonds and functional groups, presents a significant challenge for regioselective modifications. exaly.com Researchers have developed various strategies to achieve site-selectivity, which is crucial for targeted derivatization and SAR studies.
One successful approach involves the use of transient directing groups. For example, the formation of transient pyridine-imino groups can direct site-selective C-H hydroxylation on the pentacyclic triterpenoid skeleton, allowing for the introduction of hydroxyl groups at specific positions like C-16 or C-22. dntb.gov.ua
Another strategy is the regioselective modification of existing functional groups. For instance, in the synthesis of the potent synthetic triterpenoid CDDO from oleanolic acid, the C-28 carboxylic acid is first regioselectively esterified to protect it before modifications are made to other parts of the molecule. acs.org Copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a "click chemistry" reaction, has also been employed for the regioselective glycosylation of hydroxyl and carboxylic acid groups on maslinic and oleanolic acids to produce saponin-like compounds. acs.org
The transformation of betulin, a lupane-type triterpenoid, into olean-18-ene derivatives often involves a Wagner-Meerwein rearrangement. researchgate.net This acid-catalyzed rearrangement leads to an expansion of the E-ring and the formation of the oleanane skeleton, providing access to compounds like moradiol and moronic acid. researchgate.netgoogle.com The choice of catalyst, such as sulfuric acid, trifluoroacetic acid, or solid-supported acids, can influence the outcome of this transformation. researchgate.net
Controlled Oxidation of C-3 Hydroxyl Group
Derivatization for Structure-Activity Relationship (SAR) Studies
The systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity, improve pharmacokinetic properties, and reduce toxicity. acs.orgnih.gov These Structure-Activity Relationship (SAR) studies explore how changes to different parts of the molecule affect its function. nih.govnih.gov
The C-3 ketone of this compound and the corresponding hydroxyl group in its precursors are primary targets for derivatization. Modifications at this position can significantly impact biological activity.
Esterification and Acylation: The C-3 hydroxyl group is often converted to esters or acylated. Acetylation of the C-3 hydroxyl group in some oleanane derivatives has been shown to increase cytotoxic potency. nih.govmdpi.com A variety of oleanolic acid derivatives, including fatty acid esters at the C-3 position, have been synthesized and evaluated for their cytotoxic properties. mdpi.com
Alkylation and Amination: Introduction of different alkyl or amino-containing groups at C-3 is another common strategy. For example, a series of glycyrrhetinic acid derivatives with straight-chain amino groups introduced at the C-3 hydroxyl position showed enhanced antitumor activity. rsc.org
Formation of Heterocycles: The C-2 and C-3 positions can be used as a foundation to construct fused heterocyclic rings, such as pyrazoles, which have shown promising anti-tumor activities. mdpi.com
Table 1: Examples of C-3 Position Modifications on Oleanane Scaffolds
| Modification Type | Reagents/Conditions | Precursor Functional Group | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Acetylation | Acetic anhydride (B1165640), pyridine | C-3 Hydroxyl | C-3 Acetate (B1210297) | nih.govmdpi.com |
| Esterification | Fatty acid chlorides | C-3 Hydroxyl | C-3 Fatty acid ester | mdpi.com |
| Hydrazone Formation | Hydrazine (B178648), then aldehyde | C-3 Hydroxyl (via acylation) | C-3 Acetoxy-hydrazone | iiarjournals.org |
| Amination | Chloroacetyl chloride, then diamines | C-3 Hydroxyl | C-3 Aminocarbonyl | rsc.org |
The C-18 double bond is a unique reactive site within this specific oleanane series, offering opportunities for selective chemical transformations. While less explored than the common C-12 double bond, its functionalization can lead to novel derivatives. Research on the structurally related olean-17(22)-ene scaffold provides insight into potential reactions. acs.orgnih.gov
Key functionalization strategies include:
Oxidative Functionalization: The double bond can be targeted by oxidizing agents. For example, cis-dihydroxylation using osmium tetroxide (OsO₄) can convert the double bond into a vicinal diol. acs.orgnih.gov
Oxidative Cleavage: The resulting diol can be further cleaved using reagents like lead tetraacetate (Pb(OAc)₄) or sodium periodate (B1199274) (NaIO₄) to yield dicarbonyl compounds. Ozonolysis is another method for directly cleaving the double bond to produce ketoaldehydes or related structures. acs.orgnih.gov These transformations dramatically alter the E-ring structure and can lead to compounds with unique skeletons and biological activities. nih.govnih.gov
The synthesis of A-seco derivatives can be achieved through various methods, including the Beckmann rearrangement of 3-ketoximes or oxidative cleavage reactions. researchgate.net For example, 2,3-seco-triterpenoids containing nitrile and aldehyde or carboxylic acid functionalities have been synthesized from precursors like allobetulone. researchgate.netscite.ai These seco-derivatives can serve as platforms for further modifications, such as the synthesis of novel amides or the construction of new heterocyclic rings, leading to compounds with potential cytotoxic or immunomodulatory effects. researchgate.net For instance, the cytotoxic compound 3,4-seco-olean-18-ene-3,28-dioic acid was isolated from a natural source, highlighting the relevance of this structural class. researchgate.net
Generation of Novel Hybrid Structures
The generation of novel hybrid structures from oleanane triterpenoids represents a significant strategy in medicinal chemistry to develop new chemical entities with potentially enhanced or novel biological activities. This approach involves chemically linking the triterpenoid scaffold to other pharmacologically active molecules or functional groups. While direct examples of hybrid structures derived specifically from this compound are not extensively documented, the synthetic strategies applied to its close structural analogues, particularly those with an oleanane skeleton, provide a clear blueprint for potential derivatization.
The primary site for chemical modification on the this compound scaffold is the ketone group at the C-3 position. This functional group is amenable to a variety of chemical transformations that can introduce new functionalities, which can then be used to link to other molecular moieties.
Heterocyclic Hybrids via Condensation Reactions:
A prominent strategy for creating hybrid structures involves the construction of heterocyclic rings fused to the A-ring of the triterpenoid skeleton. This is often achieved by first reacting the C-3 ketone with various reagents to form intermediates that can undergo cyclization.
For instance, the C-3 ketone can undergo an aldol (B89426) condensation with various aldehydes to yield α,β-unsaturated ketones. These intermediates are versatile precursors for the synthesis of pyrazole (B372694) and isoxazole (B147169) rings. The reaction of these α,β-unsaturated ketones with hydrazine or hydroxylamine (B1172632) would lead to the formation of pyrazoline and isoxazoline (B3343090) rings, respectively, fused to the A-ring of the this compound scaffold. A similar strategy has been successfully employed for the synthesis of pyrazole and isoxazole derivatives of other oleanane triterpenoids. mdpi.comsemanticscholar.org
Another approach involves the Claisen condensation of the C-3 ketone with esters like diethyl oxalate (B1200264) to introduce a 1,3-dicarbonyl functionality at the C-2 and C-3 positions. This reactive moiety can then be treated with various dinucleophiles to construct a wide range of heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. This method has been utilized in the synthesis of heterocyclic derivatives of glycyrrhetinic acid and other triterpenoids. mdpi.commdpi.com
Hybrids via Linker Chemistry:
The concept of molecular hybridization often employs linker technology to connect the triterpenoid unit to another bioactive molecule. nih.gov While this compound itself lacks a convenient functional group for direct linkage, it can be functionalized to introduce one. For example, reduction of the C-3 ketone to a hydroxyl group would allow for esterification or etherification with a linker molecule. This linker can possess a terminal functional group, such as an azide (B81097) or an alkyne, which can then be used in "click chemistry" reactions, like the Huisgen 1,3-dipolar cycloaddition, to attach another molecule. mdpi.comnih.govmdpi.comresearchgate.netpreprints.orgdntb.gov.ua
This click chemistry approach has been widely used to create hybrid structures of oleanolic acid with various moieties, including phthalimidines and non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netpreprints.orgdntb.gov.uamdpi.comdntb.gov.ua A similar strategy could be envisioned for this compound, where the introduced hydroxyl group at C-3 is first reacted with a linker containing an azide or alkyne, followed by a click reaction with a complementary functionalized bioactive molecule.
The following table summarizes potential synthetic strategies for generating novel hybrid structures from this compound based on the derivatization of its structural analogues.
| Starting Material | Synthetic Strategy | Intermediate | Hybrid Structure Type | Example from Analogue | Citation |
| This compound | Aldol Condensation | α,β-Unsaturated Ketone | Fused Heterocycles (e.g., Pyrazole, Isoxazole) | Synthesis of pyrazole and isoxazole derivatives from oleanane 1,3-diketones. | mdpi.comsemanticscholar.org |
| This compound | Claisen Condensation | 1,3-Dicarbonyl Derivative | Fused Heterocycles (e.g., Pyrazole, Isoxazole, Pyrimidine) | Synthesis of heterocyclic derivatives of glycyrrhetinic acid. | mdpi.commdpi.com |
| Olean-18-en-3-ol | Esterification/Etherification with a Linker | Azide or Alkyne Functionalized Triterpenoid | Triazole-linked Hybrids | Synthesis of oleanolic acid-phthalimidine conjugates via click chemistry. | nih.govresearchgate.netpreprints.orgdntb.gov.ua |
| Olean-18-en-3-ol | Esterification | Ester-linked Hybrid | NSAID-Triterpenoid Hybrids | Synthesis of ester-type hybrids of oleanolic acid with NSAIDs. | mdpi.comdntb.gov.ua |
These synthetic approaches highlight the potential for creating a diverse library of novel hybrid molecules based on the this compound scaffold. The resulting compounds, combining the structural features of the triterpenoid with other pharmacophores, would be valuable candidates for biological screening to identify new therapeutic agents.
Structural Elucidation and Advanced Analytical Characterization of Olean 18 En 3 One and Derivatives
Advanced Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMBC, HSQC)
NMR spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like triterpenoids. Various NMR experiments are employed to gain comprehensive structural information.
¹H NMR and ¹³C NMR: These fundamental experiments provide information on the number and types of hydrogen and carbon atoms, respectively, as well as their chemical environments. Characteristic signals in the ¹H NMR spectrum, such as those for methyl groups, olefinic protons, and oxymethine protons, are indicative of the triterpene skeleton. neliti.com Similarly, ¹³C NMR provides signals for different carbon types, including olefinic carbons and oxygenated carbons. ajol.info
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbon atoms, which is crucial for assigning carbon signals in the ¹³C NMR spectrum. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between coupled protons, allowing for the tracing of proton networks within the molecule. ajol.inforesearchgate.net For example, COSY spectra can support correlations between adjacent protons like H1-H2, H5-H6, H9-H11, and H12-H13. ajol.info
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and identifying the positions of functional groups. ajol.inforesearchgate.net HMBC correlations can confirm the position of groups like acetate (B1210297) moieties by showing correlations between protons and the carbonyl carbon. mdpi.com Long-range correlations, such as those between H-6 and C-5 or H-6 and a quaternary carbon like C-8, are observed in gHMBC spectra. ajol.info
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments provide direct correlations between protons and the carbons to which they are attached. ajol.inforesearchgate.net This helps in assigning proton and carbon signals to specific positions in the molecule. ajol.info
Analysis of NMR data, including chemical shifts and coupling constants, in conjunction with 2D NMR experiments, allows for the complete assignment of signals and the confirmation of the triterpene skeleton and substituent positions. ajol.info
High-Resolution Mass Spectrometry (HRMS, GC-qMS, EIMS, LC-MS/MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, which is essential for determining its elemental composition and confirming the proposed structure.
HRMS (High-Resolution Mass Spectrometry): HRMS provides accurate mass measurements, allowing for the determination of the exact molecular formula of the compound. mdpi.comconicet.gov.ar
GC-qMS (Gas Chromatography-Quadrupole Mass Spectrometry): GC-qMS is used for the separation and identification of volatile and semi-volatile triterpenoids in complex mixtures. mdpi.com Analysis of retention times and mass spectral data allows for the identification of individual components. mdpi.com For example, GC-qMS can detect specific triterpenoids like 3β-acetoxy-olean-18-en-28-oic acid methyl ester in methylated samples. mdpi.com
EIMS (Electron Ionization Mass Spectrometry): EIMS provides fragmentation patterns that can be used to deduce structural features of the molecule. neliti.comnih.gov Molecular peaks and characteristic fragment ions observed in EIMS are used in structural elucidation. neliti.comneliti.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a powerful technique for the analysis of less volatile or more polar triterpenoids and their derivatives. conicet.gov.ar It combines the separation power of LC with the structural information provided by tandem mass spectrometry.
Mass spectral data, including molecular ions and fragmentation patterns, are compared with literature data or databases to confirm the identity of known compounds or to propose structures for new ones. neliti.comneliti.com
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption frequencies. mdpi.comnih.govlehigh.edu For example, IR spectra can reveal the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and carbon-carbon double bonds (C=C stretch). neliti.comneliti.com
UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy is primarily used to detect the presence of chromophores, such as conjugated double bonds or carbonyl groups, and to quantify substances. ajol.inforesearchgate.netlehigh.edu While not always as informative for detailed structural elucidation of saturated triterpenoids, it can be useful for compounds with conjugated systems. lehigh.edu UV-Vis detection is commonly used in conjunction with HPLC for the analysis of triterpenes. researchgate.net
Advanced Chromatographic Separation and Purity Assessment (HPLC, GC, Column Chromatography)
Chromatographic techniques are essential for the isolation, purification, and purity assessment of olean-18-en-3-one and its derivatives from natural sources or reaction mixtures.
Column Chromatography: This is a widely used technique for the initial separation of compounds from crude extracts based on their polarity. neliti.comresearchgate.netresearchgate.netkoreascience.kr Silica (B1680970) gel and reverse-phase silica gel are common stationary phases. koreascience.kr
HPLC (High-Performance Liquid Chromatography): HPLC is a powerful technique for achieving high-resolution separation and purity assessment of triterpenoids. mdpi.comthegoodscentscompany.comchem960.comiucr.orgdrawellanalytical.com Both normal-phase and reverse-phase HPLC are employed depending on the polarity of the compounds. drawellanalytical.com HPLC-UV is a common setup for the analysis and quantification of triterpenes. researchgate.net
GC (Gas Chromatography): GC is suitable for the separation of volatile or derivatized triterpenoids. nih.govfigshare.com Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power for complex mixtures of triterpenoids, including isomers like 18α(H)- and 18β(H)-oleanane. nih.govresearchgate.net
Chromatographic methods are crucial for obtaining pure samples required for detailed spectroscopic analysis and other characterization techniques. koreascience.kr
X-ray Diffraction Analysis for Solid-State Structure Confirmation of Derivatives
X-ray diffraction analysis is a definitive technique for determining the precise three-dimensional structure of crystalline derivatives of this compound, including bond lengths, bond angles, and absolute configuration. mdpi.comconicet.gov.ariucr.org This technique provides unequivocal confirmation of the solid-state structure, which can be particularly valuable for novel compounds or when spectroscopic data alone are insufficient. mdpi.comiucr.org For example, X-ray diffraction has been used to confirm the structure and presence of functional groups like anhydride (B1165640) moieties in oleanane (B1240867) derivatives. mdpi.com It can also reveal details about crystal packing and molecular conformation in the solid state. iucr.org
Mechanistic Insights into the Biological Activities of Olean 18 En 3 One and Its Olean 18 Ene Analogues in Pre Clinical Models
Modulation of Cellular Signaling Pathways
Oleanane (B1240867) triterpenoids, including analogues of olean-18-ene, have been shown to modulate multiple intracellular signaling pathways. These can include pathways related to inflammation and cell proliferation. For instance, derivatives of oleanolic acid, a related oleanane triterpenoid (B12794562), have been reported to modulate pathways such as nuclear factor-κB (NF-κB), AKT, signal transducer and activator of transcription 3 (STAT3), mammalian target of rapamycin (B549165) (mTOR), caspases, intercellular adhesion molecule 1 (ICAM-1), vascular endothelial growth factor (VEGF), and poly (ADP-ribose) polymerase (PARP) in various tumor cells. researchgate.netnih.gov Some oleanane triterpenoids can inhibit the phosphatidylinositide 3-kinase/protein kinase B/mammalian target of rapamycin/nuclear factor-κB (PI3K/Akt/mTOR/NF-κB) signaling pathway in a dose-dependent manner. nih.gov Inhibition of the Akt/mTOR/S6K pathway has also been observed with oleanolic acid, where it reduced the phosphorylation of upstream molecules PI3K and Akt. nih.gov Furthermore, oleanolic acid can inhibit the extracellular signal–regulated kinase/c-Jun N-terminal kinase/mitogen-activated protein kinase (ERK/JNK/p38 MAPK) signaling pathway, potentially mediated by the activation of the 5′ adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway. nih.gov This can consequently lead to mTOR inhibition and autophagy activation. nih.gov
Antioxidant Mechanisms and Mitigation of Oxidative Stress
Oleanane triterpenoids, including oleanolic acid and its derivatives, exhibit antioxidant properties, which contribute to the mitigation of oxidative stress in cells. nih.gov Oxidative stress, often caused by an excess of reactive oxygen species (ROS), is implicated in the development of numerous diseases, including cancer, cardiovascular, and neurodegenerative disorders. nih.govnih.govscielo.org.mx The antioxidant action of oleanolic acid involves the inhibition of lipid peroxidation processes, neutralization of ROS, and an increase in the activity of antioxidant enzymes. nih.govnih.gov It can also modulate signaling pathways linked to inflammatory processes, suggesting a protective effect against chronic diseases associated with oxidative stress. nih.govnih.gov Some synthetic oleanane derivatives have been shown to suppress oxidative stress. nih.gov For example, a gold complex of oleanolic acid inhibited the TrxR enzyme, disrupting the antioxidant defense in cancer cells and increasing ROS levels, which led to endoplasmic reticulum stress and apoptosis. nih.gov Oleanolic acid treatment in an animal model of multiple sclerosis prevented lipid peroxidation and superoxide (B77818) anion accumulation in intestinal tissue, while inducing the expression of the ROS scavenger Sestrin-3. acs.org
Anti-inflammatory Effects and Inhibition of Pro-inflammatory Mediators (e.g., superoxide anion generation, elastase release)
Olean-18-ene analogues and related oleanane triterpenoids have demonstrated anti-inflammatory effects in pre-clinical models. nih.govacs.orgresearchgate.netresearchgate.net These effects can involve the inhibition of pro-inflammatory mediators. For instance, oleanolic acid has been shown to suppress lipopolysaccharide (LPS)-mediated pro-inflammatory responses in human endothelial cells, including the production of TNF alpha and the activation of NFKB. researchgate.net Some derivatives of 18β-glycyrrhetinic acid, an oleanane-type triterpene, have shown potent anti-inflammatory effects by downregulating pro-inflammatory cytokines and chemokines (IL-1β, IL-6, IL-12, TNF-α, MCP-1, and MIP-1α) and upregulating anti-inflammatory cytokines (IL-10). researchgate.net The anti-inflammatory mechanism may involve the inhibition of NF-κB, MAPKs, and PI3K/Akt related inflammatory signaling pathways and activation of Nrf2/HO-1 signaling pathway. researchgate.net Oleanolic acid treatment in an animal model also decreased pro-inflammatory mediators in serum and colonic tissue. acs.org Oleanolic acid can also prevent the activation of NF-κB, a transcription factor responsible for the transcription of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), interleukin-1 β (IL-1β), and cyclooxygenase 2 (COX2). mdpi.com
Anticancer Mechanisms in In Vitro and Animal Models
Olean-18-en-3-one and its olean-18-ene analogues, particularly through the study of related oleanane triterpenoids like oleanolic acid and its derivatives, have shown anticancer activity in various in vitro and animal models. researchgate.netacs.orgnih.govnih.govjst.go.jp These compounds can inhibit cancer cell proliferation, migration, and invasion, and induce cell death through mechanisms such as apoptosis and cell cycle arrest. nih.govjst.go.jp The tumor-suppressive activity of oleanolic acid has been demonstrated in several cancer cell lines. researchgate.netnih.gov
Induction of Apoptosis (e.g., via Reactive Oxygen Species generation)
Induction of apoptosis is a key mechanism by which oleanane triterpenoids exert their anticancer effects. researchgate.netnih.govjst.go.jpnih.gov Oleanolic acid and its derivatives can induce apoptosis in cancer cells by activating specific apoptotic pathways. This can involve the activation of caspases, such as caspase-3, caspase-8, and caspase-9, and the modulation of proteins like p53, Bax, Bcl-2, and PARP-1. researchgate.netnih.govjst.go.jpnih.govoncotarget.comresearchgate.net Some studies suggest that the induction of apoptosis by oleanane triterpenoids can be mediated, at least in part, through the generation of reactive oxygen species (ROS). aacrjournals.orgup.ac.zamdpi.comnih.govnih.gov For example, a synthetic derivative of glycyrrhetinic acid induced ROS in rhabdomyosarcoma cells, and this ROS production was linked to the induction of apoptosis. aacrjournals.org Oleanolic acid induced the activation of ASK1 mediated by ROS levels, which in turn phosphorylated p38 MAPK and subsequently activated pro-apoptotic proteins by phosphorylation of Bax, Bim, and Bcl-2. nih.gov
The following table summarizes some findings on apoptosis induction by oleanane triterpenoids in different cancer cell lines:
| Compound | Cell Line(s) | Observed Effects |
| Oleanolic acid (OA) | DU145 (prostate), MCF-7 (breast), U87 (glioblastoma) | Increased apoptotic cells, increased p53, cytochrome c, Bax, PARP-1, and caspase-3 expression. researchgate.netnih.govoncotarget.com |
| Oleanolic acid (OA) | HepG2 (hepatocellular carcinoma) | Activation of caspase-8, reduction in Bcl-2 and Bcl-xL. nih.gov |
| Olean-12-Eno[2,3-c] Current time information in Cattaraugus County, US.nih.govoxadiazol-28-oic acid (OEOA) (a derivative) | K562, HEL, JURKAT (leukemia) | Induced G1 cell cycle arrest and differentiation, but did not induce cell death in K562 and HEL cells. plos.orgresearchgate.net |
| Betulonic acid (BTA) and 3-oxours-12-en-28-oic acid (OEA) | MGC-803, PC3 | Induced apoptosis through the mitochondrial pathway, involving p53, Bax, caspase 9, and caspase 3. researchgate.net |
| Methyl 3β-O-[4-(2-aminoethylamino)-4-oxo-butyryl]olean-12-ene-28-oate (DABO-Me) (a derivative) | MCF-7 (breast) | Upregulated Bax, downregulated Bcl-2, promoted cytochrome c release, activated caspase-3/9. jst.go.jp |
Cell Cycle Arrest
Olean-18-ene analogues and related compounds can induce cell cycle arrest in cancer cells, inhibiting their proliferation. researchgate.netnih.govjst.go.jpnih.govplos.orgnih.gov This arrest can occur at different phases of the cell cycle depending on the compound and cell type. For example, oleanolic acid has been shown to induce G1 cell cycle arrest in several cancer cell lines, including GBC-SD, NOZ, HCT15, and K562. researchgate.netnih.gov It has also been reported to induce concentration-dependent S phase and G2/M phase cell cycle arrest in other cell lines. researchgate.net A derivative, olean-12-eno[2,3-c] Current time information in Cattaraugus County, US.nih.govoxadiazol-28-oic acid (OEOA), induced G1 cell cycle arrest in human leukemia cell lines K562, HEL, and JURKAT. plos.orgresearchgate.net Another synthetic triterpenoid derivative induced G2+M phase cell cycle arrest in human leukemic CEM cells. nih.gov Oleanolic acid treatment of DU145 cells resulted in G2 phase arrest, while in MCF-7 and U87 cells, it led to G1 phase arrest. nih.govoncotarget.com
The following table summarizes some findings on cell cycle arrest induced by oleanane triterpenoids:
| Compound | Cell Line(s) | Observed Cell Cycle Arrest Phase |
| Oleanolic acid (OA) | GBC-SD, NOZ, HCT15, K562 | G1 phase arrest. researchgate.netnih.gov |
| Oleanolic acid (OA) | Panc-28, Hep-G2 | S and G2/M phase arrest. researchgate.net |
| Oleanolic acid (OA) | DU145 (prostate) | G2 phase arrest. nih.govoncotarget.com |
| Oleanolic acid (OA) | MCF-7 (breast), U87 (glioblastoma) | G1 phase arrest. nih.govoncotarget.com |
| Oleanolic acid (OA) | U2OS, KHOS (osteosarcoma) | Reduced percentage in S phase. nih.gov |
| Glycyrrhetinic acid (GA) and related compounds | HepG2 (hepatocellular carcinoma) | G1 phase arrest. nih.gov |
| Olean-12-Eno[2,3-c] Current time information in Cattaraugus County, US.nih.govoxadiazol-28-oic acid (OEOA) (a derivative) | K562, HEL, JURKAT (leukemia) | G1 phase arrest. plos.orgresearchgate.net |
| Methyl-25-hydroxy-3-oxoolean-12-en-28-oate (AMR-Me) (a derivative) | CEM (human lymphoblastic leukemia) | G2+M phase arrest. nih.gov |
| Compound 29 (an oleanane type triterpenoid derivative) | MCF-7 (breast), SH-SY5Y | S phase arrest. mdpi.com |
| Compound 29 (an oleanane type triterpenoid derivative) | A549 | G0/G1 phase arrest. mdpi.com |
Inhibition of Cell Proliferation and Migration
This compound and its analogues have demonstrated the ability to inhibit cancer cell proliferation and migration in pre-clinical studies. nih.govjst.go.jp Oleanolic acid has been shown to inhibit cell proliferation in various cancer cell lines. nih.govnih.gov For instance, oleanolic acid inhibited the proliferation of DU145, MCF-7, and U87 cancer cells. nih.govoncotarget.com A nanocrystallized form of oleanolic acid suppressed the proliferation of U87 glioma cells and also degraded their migration ability. jcancer.org Methyl 3β-O-[4-(2-aminoethylamino)-4-oxo-butyryl]olean-12-ene-28-oate, a synthetic derivative, strongly suppressed the proliferation of A549, MCF-7, and HeLa cells and inhibited MCF-7 cell migration and invasion. jst.go.jp Some oleanane triterpenoids can block cell proliferation. nih.gov
Multi-target Interventions in Cancer Pathways
Oleanane triterpenoids, structurally related to this compound, have shown significant potential as multi-target agents in pre-clinical cancer models. Oleanolic acid (OA), a well-studied pentacyclic triterpenoid, and its synthetic derivatives have demonstrated anticancer activity across various cancer types, including hepatocellular, breast, colon, prostate, melanoma, and hematological cancers. nih.govmdpi.comunt.edunih.gov These compounds modulate multiple intracellular signaling pathways critical for cancer progression. unt.edu
Key pathways influenced by these triterpenoids include the inhibition of nuclear factor-kappa B (NF-κB), AKT, signal transducer and activator of transcription 3 (STAT3), and mammalian target of rapamycin (mTOR). unt.edu They can also modulate the activity of caspases, intercellular adhesion molecule 1 (ICAM-1), vascular endothelial growth factor (VEGF), and poly (ADP-ribose) polymerase (PARP). unt.edu
Mechanistically, these compounds can induce cell cycle arrest and trigger apoptosis through both mitochondrial-dependent and independent pathways. nih.govunt.edunih.govtandfonline.comjst.go.jp Studies have shown modulation of proteins such as XIAP, ERK-p53, Bax, and Bcl-2, shifting the balance towards pro-apoptotic signaling. nih.govunt.edunih.govtandfonline.comjst.go.jp For instance, OA has been reported to induce apoptosis in hepatocellular carcinoma cells via the mitochondrial pathway and downregulate XIAP. nih.govunt.edu In pancreatic cancer cells, OA inhibited proliferation and induced apoptosis through a ROS-mediated mitochondrial mechanism. unt.edu
Synthetic oleanane derivatives, such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me), have exhibited potent antiangiogenic and antitumor activities in rodent cancer models. unt.edunih.gov These derivatives can affect multiple intracellular processes, including blocking pro-inflammatory cytokines and chemokines, repressing tumor cell proliferation, and inducing apoptosis. unt.edu Germanicol (B162048) (olean-18-en-3-ol), a related olean-18-ene compound, has also shown selective growth inhibitory effects in human colon cancer cells in vitro. thegoodscentscompany.com Furthermore, oleanolic acid has been shown to inhibit the SOX9/Wnt1 signaling pathway in osteosarcoma cells, suggesting a role in suppressing metastasis. nih.gov
Antimicrobial and Antiviral Activities
Pentacyclic triterpenoids, including those with the oleanane skeleton, have demonstrated notable antimicrobial and antiviral properties in pre-clinical settings. nih.govnih.govnih.govresearchgate.net Research indicates that oleanolic acid and its analogues possess antiviral activity against a range of viruses, including HIV, influenza virus, hepatitis B and C viruses, and herpes viruses. nih.gov
Specific olean-18-ene triterpenoids have been investigated for their anti-HIV activity. Some olean-18-ene triterpenoids isolated from Celastraceae species have shown inhibitory effects against HIV infection. researchgate.net Additionally, two new 18-en-oleane triterpenes were reported to exhibit anti-HIV activity. perflavory.com While some oleanene derivatives prepared from germanicol were found to be inactive against HIV-1 envelope-mediated membrane fusion in one study, other olean-18-ene compounds have shown promise. nih.gov
Beyond HIV, oleanolic acid has been described as a broad-spectrum entry inhibitor of influenza viruses, suggesting a mechanism involving the inhibition of viral binding to host cells. nih.gov Modifications to the oleanolic acid structure have also led to the development of compounds with potent antibacterial activity. nih.gov
While the outline specifically mentions urease inhibition and anti-herpes simplex virus activity, detailed pre-clinical mechanistic data specifically for this compound or its direct olean-18-ene analogues regarding urease inhibition was not prominently found in the search results. General mentions of triterpenoids possessing antiviral activity, including against herpes viruses, exist. nih.gov Research into anti-herpes simplex virus strategies is ongoing, including gene editing and mRNA-based vaccines, but specific detailed mechanisms for olean-18-ene triterpenoids in this context were not extensively detailed in the provided information. nih.govvax-before-travel.comfredhutch.orgnih.gov
Hepatoprotective Mechanisms (Extrapolated from related oleanane triterpenoids)
Hepatoprotective effects have been well-documented for related oleanane triterpenoids, particularly oleanolic acid (OA), and these mechanisms can be extrapolated to understand the potential hepatoprotective properties of this compound and its analogues. OA is recognized for its ability to protect against chemically-induced liver injury, as well as liver fibrosis and cirrhosis caused by chronic liver diseases. nih.govnih.govnih.govnih.govrsc.orgresearchgate.net
The mechanisms underlying OA's hepatoprotective effects are multi-faceted. One key mechanism involves the increased expression of the transcription factor Nrf2, a crucial regulator of antioxidant and detoxifying enzymes. nih.govnih.gov This effect may be partially mediated through the farnesoid X receptor (FXR) and by inhibiting the NF-κB activation pathway. nih.govunt.edunih.gov
OA has also shown protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. This protection might be achieved by inhibiting the expression of cytochrome P4502E1 (CYP2E1), an enzyme involved in the metabolism of CCl4 into toxic intermediates, or by enhancing the regeneration of hepatic glutathione, a key antioxidant. nih.gov
Furthermore, OA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which leads to a decrease in inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov OA also attenuates JNK signaling, which is often activated by inflammatory stimuli, thereby reducing apoptosis and autophagy in liver cells. nih.gov Some synthetic derivatives of OA have demonstrated enhanced hepatoprotective effects compared to the parent compound. nih.gov Oleanane triterpenoid saponins (B1172615) have also exhibited hepatoprotective and antioxidant effects in in vitro models of oxidative damage. pensoft.net
Antidiabetic and Metabolic Regulation Effects
Pentacyclic triterpenoids, including those of the oleanane type, have shown promising antidiabetic and metabolic regulatory effects in pre-clinical studies. nih.govdiabetesjournals.orgresearchgate.netresearchgate.netmdpi.commdpi.commdpi.com Oleanolic acid (OA) and its derivatives have been investigated for their potential in managing diabetes and related metabolic disorders.
One of the key mechanisms involves the inhibition of intestinal enzymes like α-glucosidase and α-amylase, which are responsible for the digestion of complex carbohydrates. diabetesjournals.orgmdpi.commdpi.com By inhibiting these enzymes, these triterpenoids can help control postprandial hyperglycemia. diabetesjournals.orgmdpi.com Studies have shown OA to be a potent inhibitor of α-glucosidase in vitro. diabetesjournals.orgmdpi.com
Beyond enzyme inhibition, oleanane triterpenoids can influence insulin (B600854) secretion and action. Accumulated data suggests that these compounds can increase the biosynthesis and secretion of insulin and improve glucose tolerance through multifactorial mechanisms. diabetesjournals.orgmdpi.com In rat pancreatic β-cells, OA has been shown to stimulate insulin biosynthesis at the transcriptional level, leading to enhanced insulin protein levels. diabetesjournals.org OA can also act as an enhancer of Shp-2, contributing to a hypoglycemic effect in diabetic mice. diabetesjournals.org
Pre-clinical studies with OA have demonstrated blood glucose-lowering and weight-losing effects in diabetic animal models. researchgate.net OA may also promote insulin signal transduction and protect against oxidative stress-induced hepatic insulin resistance and gluconeogenesis, potentially involving the phosphorylation of ERK and preservation of mitochondrial function. researchgate.net Synthetic derivatives of OA have also been developed and evaluated for their potent α-glucosidase inhibitory effects, with some showing significantly higher activity than standard inhibitors like acarbose. mdpi.com A specific olean-18-ene derivative was reported to show hypoglycemic activity in an alloxan-induced rat diabetes model, reducing blood glucose concentration. researchgate.net
Other Pharmacological Activities
Beyond the well-established areas of cancer, antimicrobial, antiviral, hepatoprotective, and antidiabetic activities, olean-18-ene triterpenoids and their analogues exhibit other pharmacological effects in pre-clinical models.
Modulation of the Wnt signaling pathway has also been observed for related compounds. Oleanolic acid has been shown to inhibit the Wnt signaling pathway in hepatoma cells and osteosarcoma cells. nih.gov While direct evidence for this compound or its immediate olean-18-ene analogues specifically modulating the Wnt pathway was not extensively detailed in the search results, the activity of related oleananes suggests this as a potential area of influence.
Hypoglycemic activity, the ability to lower blood glucose levels, has been noted for oleanane triterpenoids in the context of their antidiabetic effects. diabetesjournals.orgresearchgate.netresearchgate.netmdpi.comnih.govnih.gov As mentioned in the antidiabetic section, a specific olean-18-ene derivative demonstrated hypoglycemic activity in a rat model of diabetes. researchgate.net This hypoglycemic effect is a key aspect of their potential therapeutic use in metabolic disorders.
Structure Activity Relationship Sar Studies of Olean 18 En 3 One Derivatives
Influence of the C-3 Ketone and Other Substituents on Biological Potency
The nature of the substituent at the C-3 position of the A-ring in the oleanane (B1240867) skeleton is a critical determinant of biological activity. The presence of a ketone group at this position, as seen in Olean-18-en-3-one, often confers distinct activities compared to its hydroxyl counterparts.
Research into 3-oxo derivatives of oleanolic acid has indicated that the ketone functionality at position 3 may be crucial for anticancer activity, with studies showing significant growth inhibition in various cancer cell lines. Similarly, other structural analyses suggest that a ketone group at the C-3 position could be an important moiety for cytotoxicity against cancer cells. mdpi.com
In the context of enzyme inhibition, the C-3 ketone has been shown to be critical. For instance, in studies on urease inhibition, the ketone at C-3 is vital for activity, whereas related compounds with hydroxyl or carboxyl groups at the same position show reduced efficacy. Further SAR analysis on the inhibition of human carboxylesterase 1 (hCE1) revealed that replacing the C-3 hydroxyl group of oleanolic acid with a ketone group can lead to an improvement in inhibitory effects and high selectivity over the hCE2 isoform. frontiersin.org This highlights that modifications at the C-3 position are a viable strategy for developing potent and selective inhibitors. frontiersin.org
The general importance of an oxygenated group at C-3 is a recurring theme in the bioactivity of oleanane-type triterpenes. Many active compounds, targeting a range of bacteria, possess an oxygenated functional group at this position, suggesting it is a key site for interaction with biological targets. ifsuldeminas.edu.br
| Compound | Substituent at C-3 | Substituent at C-28 | Target | Activity (IC₅₀ in µM) | Selectivity (hCE2/hCE1) | Source |
|---|---|---|---|---|---|---|
| Oleanolic Acid | β-OH | -COOH | hCE1 | 1.1 ± 0.1 | > 90.9 | frontiersin.org |
| 3-Keto-Oleanolic Acid | =O | -COOH | hCE1 | 0.5 ± 0.04 | > 200 | frontiersin.org |
Impact of the Olean-18-ene Double Bond Position on Bioactivity
While the olean-12-ene (B1638996) skeleton is the most common among oleanane-type triterpenoids, the position of the endocyclic double bond can significantly modulate biological activity. This compound and its derivatives belong to a less common series characterized by a double bond between C-18 and C-19 in the E-ring.
This structural feature is associated with potent antiviral activities. innovareacademics.in For example, Moronic acid (3-Oxoolean-18-en-28-oic acid) has demonstrated significant anti-HIV activity. innovareacademics.in Studies have shown that derivatives of moronic acid can be more potent in vitro against HIV than derivatives of the related triterpenoid (B12794562), betulinic acid. innovareacademics.in Specifically, certain moronic acid derivatives have shown high efficacy against multiple protease inhibitor-resistant strains of HIV. innovareacademics.in Furthermore, research has identified that olean-18-ene triterpenoids isolated from Celastraceae species can inhibit HIV replication by targeting NF-kB and Sp1 dependent transcription. nih.gov Moronic acid has also been identified as a significant anti-herpes simplex virus (HSV) component from Rhus javanica. innovareacademics.in
Role of Specific Functional Groups and Their Orientations on Efficacy
The biological efficacy of oleanane derivatives is highly dependent on the presence, position, and orientation (stereochemistry) of various functional groups attached to the core structure. bibliotekanauki.pl
The carboxyl group is one such critical function. SAR studies have shown that a carboxyl group at the C-28 position is essential for the hCE1 inhibitory activity of oleanolic acid, and any modifications to this group, such as conversion to an ester, amide, or alcohol, are detrimental to this specific activity. frontiersin.org The presence of a carboxyl group at C-17 is also an important criterion for activity against certain bacteria like B. subtilis and S. mutans. ifsuldeminas.edu.br
The interplay between different functional groups is also crucial. For example, in antibacterial activity against S. mutans and P. gingivalis, the combination of an oxygenated group at C-3 and a carboxyl group at C-17 appears to be a key requirement for activity. ifsuldeminas.edu.br
| Functional Group | Position(s) | Influence on Bioactivity | Source |
|---|---|---|---|
| Ketone | C-3 | Enhances anticancer activity and hCE1 inhibition. frontiersin.org | frontiersin.org |
| Carboxyl | C-28 | Essential for hCE1 inhibition; modification is detrimental. frontiersin.org | frontiersin.org |
| Carboxyl | C-17 | Important for antibacterial activity against specific strains. ifsuldeminas.edu.br | ifsuldeminas.edu.br |
| Hydroxyl | C-3 | Stereochemistry (3α vs. 3β) is critical for physiological function. nih.gov | nih.gov |
| Oxygenated Group | C-3 | Common feature in oleananes active against E. coli. ifsuldeminas.edu.br | ifsuldeminas.edu.br |
Stereochemical Considerations and Their Effects on Biological Interactions
The rigid, three-dimensional shape of pentacyclic triterpenoids is a fundamental aspect of their biological activity, and minor changes in stereochemistry can lead to significant alterations in their pharmacological profiles. nih.gov
The orientation of substituents is also paramount. A clear example is the difference between oleanolic acid and its isomer ursolic acid. These molecules differ only in the position of a single methyl group on the E-ring (C-20 in oleanolic acid vs. C-19 in ursolic acid), yet this minor stereochemical change has notable consequences on their antioxidant effects, with oleanolic acid often being more potent. mdpi.com This illustrates that even a subtle change can modulate biological activity by altering the molecule's conformation or electronic distribution. mdpi.com
Furthermore, the stereochemistry of functional groups, such as the hydroxyl group at C-3, is a crucial determinant of bioactivity. nih.gov The less common 3α-hydroxy isomers have been found to possess biological activities distinct from their more prevalent 3β-hydroxy counterparts, emphasizing that the precise spatial arrangement of interacting groups is key to their physiological function. nih.gov These steric characteristics are critical determinants of both the bioactivity and safety of triterpenoids in pharmacological applications. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Considerations for Olean 18 En 3 One Analogues
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (e.g., from related triterpenoids)
The ADME characteristics of olean-18-en-3-one analogues can be inferred, in part, from studies on related pentacyclic triterpenoids such as oleanolic acid (OA) and ursolic acid (UA). These compounds, like many triterpenoids, are generally characterized by poor water solubility and limited intestinal permeability, which significantly restrict their absorption and oral bioavailability. researchgate.netspandidos-publications.comnih.gov
Pharmacokinetic studies in animal models using related triterpenoids highlight these limitations. For instance, studies on OA in rats after both intravenous and oral administration have been reported. scispace.com Similarly, UA has been shown to be absorbed in the gastrointestinal tract in mice, and detected in the cerebrum of rats after oral administration, suggesting its ability to cross the blood-brain barrier. nih.gov However, despite some absorption, the maximal plasma concentrations of OA and UA following oral administration, even at relatively high doses, have been observed to be low (in nanogram quantities), with relatively short elimination half-lives. nih.gov This pharmacokinetic profile suggests rapid elimination or tissue distribution. nih.gov
The distribution of triterpenoids in animal models can vary. For example, Capilliposide B, an oleanane (B1240867) triterpenoid (B12794562) saponin, showed rapid and wide distribution throughout the body in rats following intravenous administration, with the exception of muscle. researchgate.net After oral administration, Capilliposide B and Capilliposide C were found to be distributed into various tissues, with the highest levels observed in the stomach and intestine. researchgate.net
Metabolism of triterpenoids primarily occurs via liver enzymes, particularly cytochrome P450 (CYP) enzymes, and is often involved in phase I oxidation reactions. mdpi.com Studies on the in vitro metabolism of triterpenoid saponins (B1172615) like Capilliposide B and Capilliposide C in liver microsomes from different species (human, rat, and mouse) have been conducted to understand their metabolic pathways. researchgate.netmdpi.com
Excretion of triterpenoids and their metabolites in animal models is also a key aspect of ADME. While specific data for this compound analogues might be limited, studies on related compounds like Capilliposide B have involved the development of analytical methods for their determination in rat urine and feces to characterize excretion. researchgate.net
Strategies for Enhancing Bioavailability in Preclinical Research
The inherently low water solubility and limited permeability of pentacyclic triterpenoids, including this compound analogues, pose significant challenges for achieving adequate systemic exposure and thus therapeutic efficacy in preclinical studies. researchgate.netspandidos-publications.com To overcome these limitations, various strategies have been explored to enhance their bioavailability.
One principal approach involves chemical modification of the triterpenoid structure to improve its physicochemical properties, such as increasing water solubility and permeability. spandidos-publications.commdpi.com Modifications at key positions on the triterpene core, such as C-2, C-3, C-12, C-13, and C-28, can lead to derivatives with enhanced bioavailability. mdpi.com For example, novel oleanolic acid prodrugs have been designed to improve bioavailability and prolong shelf life. nih.gov
Another significant strategy focuses on the development of novel pharmaceutical formulations and drug delivery systems. mdpi.com These approaches aim to improve the dissolution rate, stability, and absorption of the compounds. Examples of such strategies investigated in preclinical research for triterpenoids include:
Nanoparticles: Encapsulation of triterpenoids into nanoparticles can improve water solubility, in vivo stability, oral bioavailability, and efficacy. researchgate.netmdpi.com Polymeric nanoparticles, micelle nanoparticles, liposome (B1194612) formulations, and nanocrystals have been explored. mdpi.com
Liposomes: Liposomal delivery systems have been investigated to enhance the solubility, stability, and targeted delivery of triterpenoids. researchgate.net Ursolic acid, for instance, has been administered in liposomes in clinical trials to improve its absorption. nih.gov
Solid Dispersions: Formation of solid dispersions can enhance the dissolution and oral bioavailability of poorly soluble triterpenoids like oleanolic acid. spandidos-publications.comresearchgate.net
Cyclodextrin Complexes: Complexation with cyclodextrins can improve the water solubility of triterpenoids. researchgate.netmdpi.com
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS have been explored as a promising formulation to enhance the oral bioavailability of triterpenoids. researchgate.netmdpi.com
Phospholipid Complexes: Formation of phospholipid complexes has been shown to improve the bioavailability of certain drugs, including potentially triterpenoids classified under BCS Class IV. researchgate.net
These strategies aim to increase the effective concentration of the triterpenoid at the site of action while minimizing off-target effects. researchgate.net
In Vitro Metabolic Stability and Enzyme Interaction Studies
In vitro metabolic stability studies are crucial for understanding how this compound analogues are likely to be metabolized in biological systems, particularly by liver enzymes. These studies typically involve incubating the compound with liver microsomes or hepatocytes from relevant animal species (e.g., rat, mouse) and/or humans. mdpi.compensoft.net
Pentacyclic triterpenoids are known to be substrates for cytochrome P450 (CYP) enzymes, a superfamily of enzymes primarily responsible for drug metabolism. mdpi.comfrontiersin.orgbeilstein-journals.orgbeilstein-journals.org In vitro studies can identify which specific CYP isoforms are involved in the metabolism of this compound analogues and their related compounds. This information is vital for predicting potential drug-drug interactions and understanding the metabolic fate of the compound.
Studies on various triterpenoids have shown interactions with different CYP subtypes. For example, certain triterpenoids from Ganoderma lucidum have demonstrated significant inhibitory effects on CYP1A2, 2B6, 2C9, and 3A4 in vitro. nih.gov Cycloartane-type triterpenoid saponins from Astragalus glycyphyllos exhibited noticeable inhibition on CYP3A4 and mild inhibition on CYP2D6 in vitro, while showing no activity on CYP1A2. pensoft.net
Metabolic stability studies provide data on the rate at which the compound is metabolized. This is often expressed as parameters like half-life in the microsomal incubation system or intrinsic clearance. Compounds with high metabolic stability are less likely to be rapidly cleared by the liver, potentially leading to higher systemic exposure. Conversely, compounds with low metabolic stability may undergo extensive first-pass metabolism, contributing to poor oral bioavailability.
Enzyme interaction studies, particularly those investigating CYP inhibition or induction, are critical for assessing the potential of this compound analogues to affect the metabolism of co-administered drugs. In vitro assays can determine the inhibitory potential of the triterpenoid on various CYP isoforms by measuring the activity of these enzymes in the presence and absence of the compound. nih.gov
Emerging Research Avenues and Future Directions in Olean 18 En 3 One Research
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling, including techniques like molecular docking and target prediction, are becoming increasingly important in the study of natural products like Olean-18-en-3-one. These in silico methods provide valuable insights into the potential interactions between a compound and biological targets at an atomic level, aiding in the understanding of binding mechanisms and predicting binding affinities openaccessjournals.comresearchgate.net. Molecular docking, for instance, simulates the binding process of a small molecule (ligand) to a larger biomolecule (receptor), typically a protein, to predict the preferred orientation and conformation of the ligand within the binding site openaccessjournals.com. This approach is crucial in the early stages of drug discovery for identifying promising candidates and optimizing their interactions with specific biological targets openaccessjournals.com. While traditional docking often treats receptors as rigid, advancements are incorporating protein flexibility for more accurate predictions researchgate.netchemrxiv.org. Machine learning and artificial intelligence are also being integrated to improve scoring functions and speed up virtual screening chemrxiv.org.
Studies on related triterpenoids, such as oleanolic acid, have utilized molecular docking and molecular dynamics simulations to investigate their interaction with enzymes like acetylcholinesterase, revealing favorable binding energies and interaction patterns mdpi.com. Computational methods can also be used to predict the binding affinities of triterpenoids to protein targets like MDM2, identifying potential candidates for further investigation frontiersin.org. These computational approaches can complement experimental analysis and provide a more dynamic depiction of interactions researchgate.net.
Chemoenzymatic Synthesis and Biotransformation Approaches for Novel Analogues
Chemoenzymatic synthesis and biotransformation approaches offer promising avenues for the generation of novel analogues of this compound. These methods combine the power of chemical synthesis with the specificity and efficiency of enzymes to create structurally diverse compounds that may possess enhanced biological activities or improved properties compared to the parent compound monash.edu.
Enzymes can catalyze specific reactions with high selectivity, reducing the need for protective groups and enabling more environmentally benign synthetic routes monash.edu. Chemoenzymatic reaction cascades can provide access to chiral compounds from readily available starting materials in a one-pot process rsc.org. This approach has been successfully applied in the synthesis of various natural products and their analogues, including complex molecules like limonoids researchgate.net and coenzyme A derivatives nih.gov.
Biotransformation, utilizing microorganisms or isolated enzymes, can also be employed to introduce structural modifications to this compound, leading to the discovery of new derivatives with potentially altered biological profiles. This is particularly relevant for natural products that are difficult to access through traditional synthetic methods or are isolated in limited quantities from their natural sources monash.edu.
Investigation of Novel Molecular Targets and Signaling Pathways
Research into this compound and related triterpenoids is increasingly focusing on identifying novel molecular targets and elucidating their effects on various signaling pathways. Triterpenoids are known to interact with multiple molecular targets and influence cell proliferation regulatory pathways nih.gov. Their mechanisms of action are often multi-targeted, involving processes such as the regulation of apoptosis, modulation of signal transduction, and interference with angiogenesis nih.gov.
Studies on derivatives of triterpenoids like oleanolic acid have shown effects on key signaling pathways such as the PTP1B/PI3K/AKT pathway, which is relevant in breast cancer nih.gov. Other research highlights the interaction of triterpenoids with pathways like Nrf2-ARE and NF-κB, which play roles in inflammation and cancer researchgate.net. Phytochemicals, including triterpenoids, can exert anticancer effects by modulating pathways like PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin foodandnutritionjournal.org. Understanding these interactions at the molecular level is crucial for defining the therapeutic potential of this compound and its analogues.
Exploration of Sustainable and Novel Natural Product Sources
While this compound can be found in various plant sources, ongoing research is focused on exploring sustainable and novel natural product sources to ensure a consistent and potentially more efficient supply. The systematic study of plant secondary metabolites, particularly within families known to produce oleanane-type triterpenoids, has historically led to the identification of this compound .
Exploring new plant species or optimizing extraction methods from known sources can contribute to more sustainable procurement. Additionally, investigating the biosynthesis of this compound in nature could potentially lead to biotechnological approaches for its production, offering an alternative to traditional extraction from plant material. Research into the triterpenoid (B12794562) profiles of different plants, such as those from the Apiaceae, Araliaceae, and Asteraceae families, continues to reveal new bioactive compounds researchgate.net.
Integration with Advanced Delivery Systems in Preclinical Development
The integration of this compound with advanced delivery systems, such as nanocarriers, is a significant area of preclinical research aimed at improving its therapeutic efficacy and overcoming limitations like poor solubility, stability, and bioavailability nih.govsci-hub.se. Nanocarriers, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer several advantages for drug delivery dovepress.comnih.gov.
These systems can enhance the solubility and stability of hydrophobic compounds, improve their pharmacokinetics and biodistribution, and facilitate targeted delivery to specific tissues or cells, such as tumor sites nih.govsci-hub.seresearchgate.net. Nanocarriers can also enable controlled drug release, potentially reducing toxicity and improving therapeutic outcomes nih.govdovepress.com. Preclinical studies using nanocarrier-based delivery systems for various natural products have shown promising results in improving anti-cancer efficacy and biocompatibility nih.gov. The application of nanotechnology in drug delivery is seen as crucial for advancing the clinical translation of natural products nih.govsci-hub.se.
Q & A
Basic Research Questions
Q. What are the validated protocols for isolating Olean-18-en-3-one from natural sources, and how can researchers address variability in yield due to plant species or extraction methods?
- Methodological Answer: Use Soxhlet extraction with petroleum ether followed by column chromatography (silica gel, gradient elution) for initial isolation . Validate purity via TLC and HPLC-UV, comparing retention indices to authenticated standards. Address variability by documenting species-specific phytochemical profiles and optimizing solvent ratios (e.g., hexane:ethyl acetate) based on polarity .
Q. How can researchers differentiate this compound from structurally similar triterpenoids (e.g., β-amyrone) using spectroscopic techniques?
- Methodological Answer: Combine -NMR and -NMR to identify diagnostic signals (e.g., olefinic protons at δ 5.2–5.4 ppm for the Δ18 double bond). Compare with published spectral libraries and use HSQC/HMBC to resolve ambiguities in carbonyl (C-3) and methyl group assignments . Mass spectrometry (EI-MS) can confirm molecular ion peaks (m/z 424 for this compound) .
Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer: Standardize reaction conditions (temperature, catalyst loading, solvent purity) and monitor intermediates via in-situ FTIR. For example, betulin-derived synthesis requires strict control of oxidation steps to avoid over-oxidation to non-target ketones . Document steric and electronic effects using computational tools (DFT) to predict reactivity .
Advanced Research Questions
Q. How can conflicting spectral data for this compound in different studies be resolved, and what analytical strategies minimize misidentification?
- Methodological Answer: Cross-validate data using orthogonal techniques:
- X-ray crystallography for unambiguous confirmation of crystal structure .
- High-resolution MS (HRMS) to rule out isotopic interference.
- Comparative analysis of solvent-induced NMR chemical shifts (e.g., CDCl₃ vs. DMSO-d₆) .
- Table 1: Common Data Contradictions and Solutions
| Issue | Resolution | Source |
|---|---|---|
| Overlapping -NMR peaks | Use DEPT-135 to distinguish CH₂ and CH₃ groups | |
| Inconsistent melting points | Recrystallize in multiple solvents (e.g., methanol, acetone) |
Q. What experimental designs are optimal for evaluating the bioactivity of this compound in vitro, particularly when addressing cytotoxicity and selectivity?
- Methodological Answer: Employ dose-response assays (e.g., MTT or resazurin) with positive controls (e.g., doxorubicin) and negative controls (solvent-only). Use cell lines with varying expression of target receptors (e.g., HepG2 vs. HEK293) to assess selectivity. Validate mechanisms via siRNA knockdown or Western blotting for apoptotic markers .
Q. How should researchers statistically validate the significance of this compound’s anti-inflammatory effects in animal models while controlling for batch-to-batch compound variability?
- Methodological Answer: Implement randomized block designs to account for variability in compound purity. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include batch ID as a covariate in linear mixed-effects models. Report effect sizes and confidence intervals to contextualize clinical relevance .
Methodological Guidelines for Data Reporting
- Raw Data Management : Archive raw NMR/MS spectra and chromatograms as supplementary materials. Use platforms like Figshare or institutional repositories for public access .
- Uncertainty Analysis : Quantify instrument error (e.g., ±0.01 ppm for NMR) and biological variability (e.g., SEM in triplicate assays) in all figures .
- Ethical Replication : Provide step-by-step synthesis protocols, including failure conditions (e.g., side reactions during oxidation), to aid reproducibility .
Key Challenges and Future Directions
- Spectral Database Gaps : Collaborate with journals to establish open-access repositories for triterpenoid spectral data .
- Bioactivity Mechanisms : Prioritize in silico docking studies to identify putative molecular targets (e.g., NF-κB, COX-2) before wet-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
